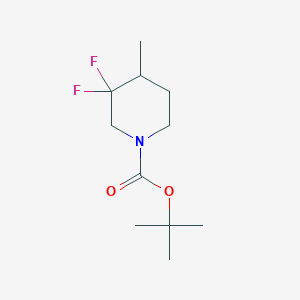

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCYZQNRKAYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of gem-Difluorination: A Technical Guide to Tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated basicity, have proven invaluable in the optimization of drug candidates. Among the various fluorinated motifs, the piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, has received significant attention. The introduction of fluorine atoms onto this saturated heterocycle can profoundly influence its conformational preferences and electronic properties, thereby offering a powerful tool for fine-tuning pharmacological activity.

This technical guide provides a comprehensive overview of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate , a valuable building block for the synthesis of complex, fluorinated piperidine derivatives. While direct literature on the originally queried tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is scarce, the closely related 4-oxo analogue (CAS No. 1215071-17-2) serves as a critical and commercially available precursor. This guide will delve into its chemical properties, a detailed, field-proven synthesis protocol, its strategic applications in drug discovery, and essential safety and handling information.

Core Properties and Specifications

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, also known as N-Boc-3,3-difluoropiperidin-4-one, is a white to off-white solid. The geminal difluoro group at the C3 position significantly influences the molecule's electronic and conformational landscape. The electron-withdrawing nature of the fluorine atoms can decrease the pKa of the piperidine nitrogen (after deprotection), which can be advantageous in mitigating off-target effects, such as hERG channel affinity.[1]

| Property | Value | Source |

| CAS Number | 1215071-17-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₅F₂NO₃ | [2] |

| Molecular Weight | 235.23 g/mol | [2] |

| Physical Form | Solid / Powder | [4] |

| Melting Point | 102-107 °C (for hydrate form) | [3] |

| IUPAC Name | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | [4] |

| Synonyms | N-Boc-3,3-difluoropiperidin-4-one, 1-Boc-3,3-difluoro-4-oxopiperidine | [2] |

Synthesis Protocol: A Two-Step Approach to a Key Intermediate

The synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can be efficiently achieved in a two-step sequence starting from the readily available 4-piperidone monohydrate hydrochloride. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a direct α,α-difluorination of the resulting ketone.

Step 1: Synthesis of N-Boc-4-piperidone (Precursor)

The initial step is a standard Boc-protection of the secondary amine of 4-piperidone. This reaction is typically high-yielding and straightforward.

Reaction Scheme:

Caption: Synthesis of the N-Boc protected precursor.

Detailed Protocol:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water, add triethylamine (Et₃N, 2.2 equivalents) at room temperature.[5][6]

-

Stir the mixture for 15-30 minutes to ensure the formation of the free base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the reaction mixture. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[5]

-

Stir the reaction at room temperature for 16-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is typically worked up by washing with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.[5]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-piperidone as a white solid, which is often of sufficient purity for the next step.[5]

Step 2: α,α-Difluorination of N-Boc-4-piperidone

The introduction of the gem-difluoro group at the C3 position is achieved via electrophilic fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common and effective reagent for this transformation.[7][8] The reaction proceeds through the enolate or enol form of the ketone.

Reaction Scheme:

Caption: Electrophilic difluorination to yield the final product.

Detailed Protocol:

-

Dissolve N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as acetonitrile or methanol.

-

Add the electrophilic fluorinating agent, Selectfluor® (typically 2.2-2.5 equivalents for difluorination), to the solution. The reaction may be promoted by the addition of a catalytic amount of acid (e.g., trifluoroacetic acid) or by performing the reaction under conditions that favor enolate formation.

-

The reaction mixture is typically heated to reflux and stirred for several hours to days, with progress monitored by TLC, LC-MS, or ¹⁹F NMR. The optimal reaction time and temperature will depend on the specific substrate and conditions used.[7]

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate scaffold is a highly valuable building block in medicinal chemistry for several reasons:

-

Metabolic Stability: The gem-difluoro group at the C3 position blocks a potential site of metabolic oxidation, which can lead to improved pharmacokinetic profiles of drug candidates.

-

Modulation of Basicity: After deprotection of the Boc group, the resulting secondary amine will have a lower pKa compared to its non-fluorinated counterpart. This can be crucial for reducing interactions with the hERG potassium channel, a common cause of cardiotoxicity.[7]

-

Conformational Constraint: The presence of the difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation and enhancing binding affinity to the target protein.

-

Versatile Handle: The ketone at the C4 position provides a versatile functional handle for further chemical modifications, such as reductive amination, Wittig reactions, or the introduction of various nucleophiles, allowing for the rapid generation of diverse compound libraries.[9]

This building block is particularly useful in the synthesis of inhibitors for kinases, proteases, and other enzyme targets where the piperidine moiety can serve as a key recognition element.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and the reagents used in its synthesis.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Specific Hazards of Reagents:

-

Selectfluor®: This is a strong oxidizing agent. It should be handled with care and kept away from combustible materials. It is also a source of electrophilic fluorine and can be corrosive.[10]

-

Triethylamine and other organic bases: These are often flammable and corrosive.

-

Dichloromethane: This is a suspected carcinogen and should be handled with appropriate engineering controls.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use for detailed hazard information and emergency procedures.

Conclusion

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a strategically important building block for the synthesis of advanced, fluorinated piperidine derivatives. Its synthesis from readily available starting materials is achievable through a robust two-step process. The unique properties conferred by the gem-difluoro group make this compound a valuable asset in the design and development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Researchers and drug development professionals can leverage this versatile scaffold to explore new chemical space and address challenging therapeutic targets.

References

-

ACS GCI Pharmaceutical Roundtable. Fluorination. [Link]

- Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: highlights and hang-ups. Journal of Medicinal Chemistry, 49(17), 5029-5046.

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

-

Fluoropharm. 1215071-17-2 | Tert-Butyl 3,3-difluoro-4-oxo-piperidine-1-carboxylate. [Link]

-

Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 4. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketones as directing groups in photocatalytic sp3 C–H fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorination - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Structural Elucidation of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated piperidine scaffolds are of particular interest due to their prevalence in bioactive molecules and the unique conformational constraints imposed by fluorine substitution.[1][2] This in-depth technical guide provides a comprehensive, multi-technique approach to the unambiguous structural determination of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. We will delve into the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices, detailed protocols, and the interpretation of spectral data will be explored, offering a self-validating framework for researchers.

Introduction: The Significance of Fluorinated Piperidines

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability. The introduction of fluorine atoms into this scaffold can profoundly influence a molecule's conformational preferences, pKa, and lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, geminal difluorination at the C3 position, adjacent to a chiral center at C4, presents a complex analytical challenge. This guide will systematically deconstruct this challenge, providing a logical workflow for its resolution.

The Elucidation Workflow: A Multi-faceted Approach

The definitive structural characterization of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular weight and deduce the molecular formula. For a molecule containing a tert-butoxycarbonyl (Boc) protecting group, Electrospray Ionization (ESI) is an ideal soft ionization technique that minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, operating in positive ESI mode.

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the protonated molecule [M+H]⁺. The high-resolution data will allow for the calculation of the elemental composition, confirming the molecular formula C₁₁H₁₉F₂NO₂. The presence of the Boc group can also be confirmed by the observation of a characteristic fragment ion corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]

Data Presentation: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 236.1405 | 236.1408 |

| [M-C₄H₈+H]⁺ | 180.0776 | 180.0779 |

| [M-Boc+H]⁺ | 136.0826 | 136.0829 |

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For this molecule, we are particularly interested in the characteristic stretches of the carbamate carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically over the range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| Carbamate C=O | ~1690-1710 | Strong absorption characteristic of the Boc protecting group.[5][6] |

| C-F Stretch | ~1000-1350 | Strong, often complex bands confirming the presence of fluorine.[7] |

| C-H Stretch | ~2850-3000 | Aliphatic C-H stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of all protons and carbons and establish their connectivity. The conformational behavior of fluorinated piperidines can be complex, and NMR is essential to probe these dynamics.[1][2]

¹H NMR Spectroscopy: Proton Environment

Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals to determine proton counts and analyze chemical shifts and coupling patterns.

Data Presentation: Expected ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc) | ~1.45 | s | 9H |

| CH₃ (at C4) | ~0.95 | d | 3H |

| H-4 | ~2.0-2.2 | m | 1H |

| H-5 | ~1.6-1.9 | m | 2H |

| H-2, H-6 | ~3.0-4.2 | m | 4H |

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Analyze the chemical shifts, noting the significant downfield shift of C3 due to the attached fluorine atoms.

Data Presentation: Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |

| C(CH₃)₃ (Boc) | ~28.5 | |

| C(CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the Boc group. |

| C=O (Boc) | ~155.0 | Carbamate carbonyl.[8] |

| CH₃ (at C4) | ~15.0 | |

| C2, C6 | ~40-50 | Piperidine ring carbons adjacent to nitrogen. |

| C5 | ~25-35 | |

| C4 | ~30-40 | |

| C3 | ~120-125 (t) | Triplet due to coupling with two fluorine atoms (¹JCF).[9] |

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular framework.[10][11]

Caption: 2D NMR correlation strategy.

Protocol: HSQC and HMBC

-

Sample Preparation: Use the same NMR sample.

-

Data Acquisition: Run standard HSQC and HMBC pulse sequences.

-

Data Analysis:

-

HSQC: Correlate each proton signal to its corresponding carbon signal. For example, the doublet at ~0.95 ppm will correlate with the carbon signal at ~15.0 ppm, confirming this as the methyl group at C4.

-

HMBC: Look for key long-range correlations. For instance, the protons of the C4-methyl group (~0.95 ppm) should show a correlation to C3, C4, and C5, definitively placing the methyl group. The protons on C2 and C6 should show correlations to the carbamate carbonyl carbon (~155.0 ppm).[12]

-

Conclusion: A Self-Validating Structural Assignment

By systematically applying MS, IR, and a comprehensive suite of NMR experiments, the structure of this compound can be unambiguously determined. The high-resolution mass spectrum confirms the molecular formula. The IR spectrum verifies the presence of the key carbamate and C-F functional groups. The ¹H and ¹³C NMR spectra provide the chemical environment and count of each nucleus, while the 2D NMR experiments (HSQC and HMBC) establish the precise connectivity of the atoms, leading to a definitive and self-validated structural elucidation. This methodical approach ensures the scientific integrity required for advancing drug development programs.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11466-11471. Available from: [Link]

-

Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

Elsevier. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available from: [Link]

-

National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

-

PubChem. 4-Methylpiperidine. Available from: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

-

Wikipedia. Carbon–fluorine bond. Available from: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available from: [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Available from: [Link]

-

National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]

-

Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available from: [Link]

-

Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

-

National Institutes of Health. FTIR Spectroscopy for Carbon Family Study. Available from: [Link]

-

NTU & IRep. Synthesis and crystal structures of five fluorinated diphenidine derivatives. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

-

AZoM. Inverse Heteronuclear Correlation - 2D NMR Experiments. Available from: [Link]

-

ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

-

National Institutes of Health. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Available from: [Link]

-

PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available from: [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. azom.com [azom.com]

Synthesis pathway for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Executive Summary

This compound is a valuable fluorinated building block in modern medicinal chemistry. The incorporation of a gem-difluoro group adjacent to a stereocenter within a piperidine scaffold offers a unique combination of metabolic stability, modulated basicity, and conformational constraint, making it a desirable motif in the design of novel therapeutics. This guide provides a detailed, research-backed pathway for the synthesis of this target molecule, focusing on a robust and scalable strategy. The primary route discussed involves the deoxofluorination of a key piperidone intermediate. We will delve into the rationale behind reagent selection, provide step-by-step experimental protocols, and present the necessary data for characterization, adhering to the principles of scientific integrity and practical applicability for researchers in drug development.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a cornerstone of drug design. The strategic introduction of fluorine atoms can profoundly enhance a molecule's pharmacological profile by increasing metabolic stability, altering lipophilicity, and modulating the pKa of nearby nitrogen atoms.[1][2]

The target molecule, this compound, presents two key synthetic challenges:

-

The stereoselective installation of the C4-methyl group.

-

The construction of the gem-difluoromethylene unit at the C3 position, which is notoriously challenging.

This guide will focus on the most direct and well-precedented strategy: the gem-difluorination of a corresponding ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the C-F bonds, identifying N-Boc-4-methylpiperidin-3-one as the pivotal intermediate. This precursor contains the complete carbon skeleton and the necessary functional handle (a ketone) for the crucial fluorination step.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Intermediate: Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

The synthesis of the ketone intermediate is a critical multi-step process that establishes the core structure. An efficient route begins with commercially available 4-methylpyridine.[3]

Workflow for Intermediate Synthesis

Caption: Key steps in the synthesis of the piperidone intermediate.

Experimental Protocol

A plausible synthetic sequence is detailed below, adapted from established methodologies.[3][4]

-

N-Benzylation: 4-Methylpyridine is reacted with benzyl chloride to form the corresponding N-benzyl-4-methylpyridinium salt. This activates the pyridine ring for reduction.

-

Reduction to Piperidine: The pyridinium salt is reduced using a hydride reagent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol) to yield a mixture of piperidine isomers. This step also reduces the double bond and forms the 3-hydroxy group.

-

Oxidation: The secondary alcohol at the 3-position is oxidized to the ketone using an appropriate oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone), to give N-benzyl-4-methylpiperidin-3-one.[3]

-

Deprotection and Boc Protection: The N-benzyl group is removed via catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst). The resulting secondary amine is then immediately protected with di-tert-butyl dicarbonate (Boc₂O) to afford the desired key intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate .[3]

Gem-Difluorination of the Piperidone Core

This is the most critical transformation in the synthetic sequence. The conversion of the carbonyl group in tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate to a gem-difluoro group is achieved via deoxofluorination.

Reagent Selection and Rationale

Several reagents can effect this transformation, but they vary significantly in terms of safety, cost, and reactivity.[5]

| Reagent | Advantages | Disadvantages |

| DAST (Diethylaminosulfur trifluoride) | Widely used, commercially available. | Thermally unstable, can decompose violently; often produces elimination byproducts.[6] |

| Deoxo-Fluor® | More thermally stable than DAST.[5][7] | Expensive; can still promote side reactions. |

| PyFluor (2-Pyridinesulfonyl fluoride) | Thermally stable, crystalline solid; low cost; high chemoselectivity, minimizing elimination byproducts.[6] | Requires a strong, non-nucleophilic base (e.g., DBU). |

Expert Recommendation: For this synthesis, PyFluor is the recommended reagent. Its superior safety profile, stability, and high selectivity for fluorination over elimination make it ideal for producing a clean product, which is crucial in multi-step syntheses for drug development.[6] The mechanism involves the in-situ formation of a pyridylsulfonate ester, which is then displaced by fluoride.

Detailed Experimental Protocol for Deoxyfluorination

This protocol is a representative procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or toluene. Add 2-pyridinesulfonyl fluoride (PyFluor, 1.5 eq).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq), dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield This compound as the final product.

Expected Data and Characterization

| Parameter | Expected Result |

| Physical State | Colorless oil or low-melting solid |

| Yield | 50-70% (post-purification) |

| ¹⁹F NMR | A characteristic signal for the CF₂ group |

| ¹H NMR | Absence of ketone α-protons; presence of signals corresponding to the piperidine ring protons and the Boc group (singlet at ~1.46 ppm) |

| ¹³C NMR | A triplet signal for the CF₂ carbon due to C-F coupling |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₁H₁₉F₂NO₂ |

Safety Considerations

-

Deoxofluorination Reagents: Reagents like DAST are known to be thermally unstable and can decompose with explosive force.[6] While PyFluor is significantly safer, all fluorinating agents should be handled with extreme care. They are corrosive and react violently with water.

-

Hydrogenation: The debenzylation step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on Carbon). Proper grounding and inert atmosphere techniques are mandatory.

-

General Precautions: All reactions should be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is a challenging but achievable process for skilled synthetic chemists. The recommended pathway, proceeding through the deoxofluorination of N-Boc-4-methylpiperidin-3-one using a modern reagent like PyFluor, offers a reliable and comparatively safe route to this valuable building block. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this compound and incorporate it into their drug discovery programs.

References

- Vertex Search. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.

- Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- National Institutes of Health. (n.d.). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides.

- ACS Publications. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.

- ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C.

- Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present.

- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.

- Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).

- ResearchGate. (n.d.). asian journal of chemistry.

- ResearchGate. (2025). Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- ChemicalBook. (2025). 1-benzyl-4-methylpiperidin-3-one | 32018-96-5.

- Benchchem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.

Sources

- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

- 5. brynmawr.edu [brynmawr.edu]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Spectroscopic data for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The piperidine scaffold is a common motif in many pharmaceuticals, and the gem-difluoro substitution pattern introduces unique conformational constraints and electronic effects.[1][2][3][4][5] This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound incorporates a piperidine ring with a gem-difluoro group at the 3-position, a methyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy

Expected Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.0 | m | 4H | -CH₂-N-CH₂- |

| ~ 2.5 - 2.0 | m | 1H | -CH(CH₃)- |

| ~ 2.0 - 1.5 | m | 2H | -CH₂-CF₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

| ~ 1.1 | d | 3H | -CH-CH₃ |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) should be used for chemical shift calibration.[6]

Expert Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments.

-

Boc Group: A sharp, intense singlet integrating to nine protons is anticipated around 1.48 ppm, which is highly characteristic of the tert-butyl group of the Boc protecting group.[6][7]

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling with each other and with the fluorine atoms. The protons on the carbons adjacent to the nitrogen (-CH₂-N-CH₂-) are expected to appear in the range of 3.0-4.0 ppm.[8]

-

Methyl Group: The methyl group at the 4-position will appear as a doublet around 1.1 ppm, resulting from coupling to the adjacent methine proton.

-

Fluorine Coupling: The protons on C2 and C4 will show additional splitting due to coupling with the fluorine atoms on C3. This J(H,F) coupling is typically observed over two and three bonds.

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected Data:

| Chemical Shift (δ) (ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Assignment |

| ~ 155 | s | C=O (carbamate) |

| ~ 125 | t (¹JCF) | CF₂ |

| ~ 80 | s | -C(CH₃)₃ |

| ~ 50 - 40 | m | -CH₂-N-CH₂- |

| ~ 35 | m | -CH(CH₃)- |

| ~ 30 | m | -CH₂-CF₂- |

| 28.5 | s | -C(CH₃)₃ |

| ~ 15 | s | -CH-CH₃ |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Expert Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift around 155 ppm.[9]

-

Gem-Difluoro Carbon: The carbon atom bearing the two fluorine atoms (C3) will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)).

-

Boc Carbons: The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the three equivalent methyl carbons will appear as a sharp signal at approximately 28.5 ppm.[10]

-

Piperidine Carbons: The other carbons of the piperidine ring will have chemical shifts in the range of 15-50 ppm.

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A reference compound such as CFCl₃ is used (δ = 0 ppm).

-

Processing: Standard Fourier transformation and processing are applied.

Expert Interpretation:

-

The two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.

-

The chemical shift will be in the typical range for gem-difluoroaliphatic compounds.[11][12][13]

-

In a proton-coupled ¹⁹F NMR spectrum, this signal would appear as a complex multiplet due to coupling with the protons on the adjacent C2 and C4 carbons. The J(H,F) coupling constants are valuable for conformational analysis.[12][14]

Infrared (IR) Spectroscopy

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2850 | Medium-Strong | C-H stretching (alkyl) |

| ~ 1690 | Strong | C=O stretching (carbamate) |

| 1400 - 1300 | Medium | C-H bending (alkyl) |

| 1250 - 1050 | Strong | C-F stretching |

| ~ 1160 | Strong | C-O stretching (carbamate) |

Experimental Protocol:

-

Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Expert Interpretation:

The IR spectrum will be dominated by a very strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretch of the Boc-carbamate group. Strong bands in the region of 1250-1050 cm⁻¹ will be indicative of the C-F stretching vibrations. The C-H stretching vibrations of the alkyl groups will be observed in the 2975-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Data (Electrospray Ionization - ESI):

| m/z | Interpretation |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodiated molecular ion |

| [M-C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| [M-Boc]⁺ | Loss of the entire Boc group |

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The spectrum is typically acquired in positive ion mode.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Expert Interpretation:

Under soft ionization conditions like ESI, a prominent peak corresponding to the protonated molecule ([M+H]⁺) is expected.[15][16] Common fragmentation pathways for N-Boc protected piperidines involve the loss of the Boc group or components thereof.[15] Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation pathway for piperidine derivatives in mass spectrometry.[15]

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, allows for unambiguous structure determination and purity assessment. The predictable spectral features of the Boc group, the gem-difluoro moiety, and the piperidine ring provide a unique spectroscopic fingerprint for this important synthetic building block. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data of this and related fluorinated piperidine derivatives.

References

-

Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

-

Ahmad, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

-

Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Danti, K. C., & Ingold, K. U. (1965). High Resolution Mass Spectrum of Piperidine. ACS Publications. [Link]

-

ResearchGate. Piperine mass fragments: possible structures of major mass spectral fragments of piperines. [Link]

-

Zhu, J., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

-

Kuehne, S. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

ResearchGate. The 1D 19F NMR spectra showing the fluoroproline signals of the two.... [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

-

Supplementary information. Supplementary information. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate (C13H23NO3). [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Precaution

Fluorinated organic compounds, while invaluable in modern chemistry, often present unique safety challenges. The introduction of fluorine atoms can significantly alter the reactivity, toxicity, and metabolic pathways of a molecule compared to its non-fluorinated analogues. The piperidine moiety itself, a common N-heterocycle in pharmaceuticals, also carries inherent hazards.[1] The combination of a difluoro group and a piperidine ring, protected by a tert-butoxycarbonyl (Boc) group, necessitates a cautious and well-informed approach.

The causality behind the stringent protocols outlined in this guide is rooted in the potential for this compound, like many novel research chemicals, to exhibit unforeseen biological activity and chemical reactivity. The absence of extensive toxicological data mandates that we treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise.

Compound Identification and Properties (Inferred)

| Property | Inferred Data / Comments | Source Analogy |

| Chemical Name | tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate | - |

| Molecular Formula | C11H19F2NO2 | - |

| Molecular Weight | 235.27 g/mol | - |

| CAS Number | Not readily available. A thorough search of chemical databases is recommended. | - |

| Physical Form | Likely a solid or oil at room temperature. | [2] |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |

| Boiling Point | No data available. Likely to be elevated due to its molecular weight. | - |

| Melting Point | No data available. | - |

Hazard Identification: A Composite Risk Profile

In the absence of a specific SDS, a composite hazard profile is constructed based on related structures.

-

Piperidine Derivatives: The parent piperidine ring is classified as a flammable liquid and is known to be toxic and corrosive.[3] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3]

-

Fluorinated Organic Compounds: Many organofluorine compounds can release hazardous decomposition products, such as hydrogen fluoride, upon combustion or in the presence of strong acids or bases.[4]

-

Boc-Protected Amines: While the Boc protecting group generally reduces the reactivity of the amine, it does not eliminate all hazards. The thermal decomposition of Boc-protected compounds can release isobutylene and carbon dioxide.

Anticipated GHS Hazard Statements (Extrapolated):

-

H302: Harmful if swallowed. (Based on piperidine toxicity)

-

H315: Causes skin irritation. (A common feature of amine derivatives)[5]

-

H319: Causes serious eye irritation. [5]

-

H335: May cause respiratory irritation. [5]

Pictograms (Anticipated):

The Cornerstone of Safety: Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment. The following workflow, represented as a DOT graph, outlines the critical steps.

Caption: Figure 1: Risk Assessment Workflow.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential harm.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[6]

-

Skin Protection: A flame-retardant lab coat is essential. Chemical-resistant gloves (nitrile or neoprene) must be worn.[7] It is crucial to inspect gloves for any signs of degradation before use.[5]

-

Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation.[6] If there is a potential for aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor cartridge is required.

Handling and Storage Protocol

Handling:

-

Preparation: Before handling, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a dedicated, clean spatula. Avoid creating dust.

-

In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Post-Handling: After handling, decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface in the fume hood.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong acids.[6]

-

The storage class is likely to be similar to other combustible solids.[2]

Emergency Procedures: Preparedness and Response

A trustworthy protocol is one that accounts for failure.

| Scenario | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.[8] |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6] Water spray can be used to cool fire-exposed containers.[6] |

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collect all contaminated materials (gloves, paper towels, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Dispose of the chemical waste through your institution's approved hazardous waste program. Do not pour down the drain.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is paramount in a research environment. This guide provides a framework for establishing a robust safety protocol. However, it is not a substitute for a compound-specific risk assessment and a diligent, safety-conscious approach by every researcher. Scientific advancement and safety are not mutually exclusive; they are intrinsically linked.

References

-

Chemsrc. tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

-

AAPPTec. Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

AAPPTec. Safety Data Sheet. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. 1303974-47-1|tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

Molecular weight and chemical formula of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its potential applications as a key building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a saturated heterocyclic compound featuring a piperidine ring geminally difluorinated at the 3-position and substituted with a methyl group at the 4-position. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve handling of amine-containing molecules.

Chemical Identity

| Attribute | Value |

| Chemical Formula | C₁₁H₁₉F₂NO₂ |

| Molecular Weight | 235.27 g/mol |

| CAS Number | 1373502-94-3 |

| IUPAC Name | This compound |

| Synonyms | 2-Methyl-2-propanyl 3,3-difluoro-4-methyl-1-piperidinecarboxylate |

Structural Representation

The three-dimensional structure of this molecule is crucial for understanding its role in steric and electronic interactions within a biological target. The gem-difluoro group at the 3-position significantly influences the conformation of the piperidine ring and the local electronic environment.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar Boc-protected piperidines. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The Boc-protecting group and hydrocarbon backbone confer lipophilicity. |

| pKa (of conjugate acid) | Lower than non-fluorinated piperidines | The electron-withdrawing effect of the two fluorine atoms decreases the basicity of the piperidine nitrogen. |

Synthesis and Chemical Reactivity

The synthesis of 3,3-difluoropiperidines is a challenging yet important area of synthetic organic chemistry. The introduction of the gem-difluoro moiety often requires specialized fluorinating reagents and carefully controlled reaction conditions.

General Synthetic Strategies

While a specific, detailed protocol for the synthesis of CAS 1373502-94-3 is not publicly documented, plausible synthetic routes can be devised based on established methodologies for the preparation of similar fluorinated heterocycles. A common approach involves the construction of a suitable piperidine precursor followed by a late-stage fluorination step.

One potential synthetic pathway could start from a readily available piperidone precursor. The introduction of the gem-difluoro group at the 3-position could be achieved using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, on a corresponding 3-keto-piperidine derivative. Subsequent introduction of the methyl group at the 4-position could be accomplished through reductive amination or other C-C bond-forming reactions.

Caption: A plausible high-level synthetic workflow.

Key Reactions and Transformations

The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine. This deprotected piperidine can then be used in a variety of downstream reactions, such as N-alkylation, N-arylation, or amide bond formation, to incorporate this valuable fluorinated scaffold into more complex molecules.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The Importance of the Difluoropiperidine Scaffold

The 3,3-difluoropiperidine motif is of particular interest for several reasons:

-

Metabolic Blocking: The gem-difluoro group can act as a metabolic shield, preventing enzymatic oxidation at the C-3 position of the piperidine ring, which can be a site of metabolic degradation.

-

Conformational Control: The steric bulk and electronic effects of the two fluorine atoms can restrict the conformational flexibility of the piperidine ring, potentially locking it into a bioactive conformation and enhancing binding to a biological target.

-

Modulation of Basicity: As mentioned, the fluorine atoms reduce the basicity of the piperidine nitrogen. This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects such as hERG channel inhibition.

Given these favorable properties, this compound serves as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained, metabolically stable, and basicity-modulated piperidine scaffold makes it an attractive component for the design of novel therapeutics with improved pharmacological profiles. Further exploration of its synthesis and applications is likely to yield new and innovative drug candidates.

References

No direct references detailing the synthesis or properties of CAS 1373502-94-3 were found in the public domain during the preparation of this guide. The information presented is based on established principles of organic chemistry and data from analogous compounds.

A Technical Guide to Gem-Difluorinated Piperidine Scaffolds in Modern Drug Discovery

Abstract

The piperidine ring is the most ubiquitous saturated N-heterocycle found in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[1] The strategic introduction of fluorine, particularly the gem-difluoromethylene (CF2) group, offers a powerful tool for medicinal chemists to modulate molecular properties such as basicity, lipophilicity, conformational preference, and metabolic stability.[2][3][4] This guide provides an in-depth analysis of gem-difluorinated piperidine scaffolds, synthesizing field-proven insights with technical data. We will explore the core synthetic strategies for accessing these valuable motifs, dissect the profound impact of gem-difluorination on key pharmacological properties, and illustrate their application as versatile bioisosteres in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorination to overcome contemporary challenges in small molecule therapeutics.

The Strategic Imperative for Fluorination in Piperidine Scaffolds

The piperidine motif is a cornerstone of modern medicinal chemistry, providing a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[1] However, the parent scaffold is often subject to metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and its inherent basicity can be suboptimal for certain applications.[5]

Fluorine incorporation has become a primary strategy to address these challenges.[2][6] The carbon-fluorine bond is exceptionally strong and the fluorine atom is highly electronegative, yet it has a van der Waals radius similar to that of hydrogen. This unique combination allows for subtle yet profound modulations of a molecule's electronic and conformational landscape.[7][8] Specifically, installing a gem-difluoro (CF2) group onto the piperidine ring can:

-

Block Metabolic Hotspots: The robust C-F bonds are resistant to enzymatic oxidation, thereby enhancing metabolic stability and prolonging a drug's half-life.[9]

-

Tune Basicity (pKa): The potent electron-withdrawing nature of the CF2 group significantly reduces the basicity of the piperidine nitrogen.[7][10] This allows for fine-tuning of the ionization state at physiological pH, which is critical for optimizing cell permeability, target engagement, and off-target effects.

-

Modulate Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and non-linear, providing a nuanced tool for property modulation.[11][12][13] It can either increase or decrease LogP depending on the molecular context, offering a means to escape "lipophilicity creep" in lead optimization.

-

Control Conformation: Fluorine's stereoelectronic effects, including hyperconjugation and dipole-dipole interactions, can enforce specific ring conformations, reducing the entropic penalty upon binding to a target protein.[14]

This guide will now delve into the practical synthesis and detailed properties of these powerful chemical building blocks.

Synthetic Pathways to Gem-Difluorinated Piperidines

Accessing these scaffolds requires specialized fluorination methodologies. While numerous techniques exist, a few have emerged as the most robust and widely adopted in a drug discovery setting.

Deoxofluorination of Piperidinones

The most direct and common route to gem-difluoropiperidines is the deoxofluorination of a corresponding piperidinone (ketone) precursor. This reaction replaces the C=O bond with a CF2 group.

-

Causality and Reagent Choice: The mechanism involves the activation of the carbonyl oxygen by a Lewis acidic fluorinating agent, followed by nucleophilic fluoride delivery. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® are frequently employed. The choice of reagent is critical; while effective, traditional DAST can be hazardous, prompting the development of safer alternatives. The reaction's success is often dependent on the substrate's electronic and steric properties, with electron-rich ketones generally reacting more readily.

A general workflow for this transformation is depicted below.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. enamine.net [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

A Technical Guide to Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered basicity (pKa), and enhanced binding affinity, offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges. Among the privileged heterocyclic structures, the piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals. The introduction of geminal difluoro groups onto the piperidine core, particularly at the 3-position, has given rise to a class of building blocks with significant potential to modulate drug-like properties. This guide provides an in-depth technical overview of a specific and valuable example of such a building block: Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. We will explore its commercial availability, delve into a detailed synthetic strategy, and illuminate its applications in the development of novel therapeutics, providing field-proven insights for researchers and drug development professionals.

Commercial Availability and Sourcing

This compound, identified by its CAS Number 1423037-43-7 , is a commercially available building block, albeit from a specialized group of suppliers catering to the research and development sector. Its availability facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation from basic starting materials. When sourcing this compound, researchers should pay close attention to the purity, isomeric form (as the 4-position is a stereocenter), and the availability of analytical data such as NMR and mass spectrometry to ensure the quality and identity of the material.

Below is a summary of representative suppliers for this and closely related fluorinated piperidine building blocks. Researchers are advised to contact these suppliers directly for the most current information on availability, pricing, and product specifications.

| Supplier | Product Name | CAS Number | Notes |

| Ivy Fine Chemicals | (±)-trans-4-(4-methyl-phenyl)-pyrrolidine-3-carboxylic acid HCl (Rel) | 1423037-43-7 | Listed as a related pyrrolidine derivative.[1] |

| Key Organics | (±)-trans-4-(4-methyl-phenyl)-pyrrolidine-3-carboxylic acid HCl (Rel) | 1423037-43-7 | Listed as a related pyrrolidine derivative.[2] |

| Alchimica s.r.o. | Not explicitly listed, but a supplier of various fine chemicals. | N/A | A potential source for custom synthesis.[3] |

| GL Biochem (Shanghai) Ltd. | Not explicitly listed, but specializes in heterocyclic compounds. | N/A | A potential source for custom synthesis.[4] |

It is important to note that while the exact target compound may not be a catalog item for all suppliers, many specialize in custom synthesis and can prepare it upon request. Furthermore, the availability of precursors such as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is more widespread and provides a direct route to the target molecule.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of standard procedures for the individual reaction types and should be optimized for this specific substrate.

Step 1: Grignard Reaction to form Tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate as a white solid or a viscous oil.

Step 2: Barton-McCombie Deoxygenation to yield this compound

-

Formation of the Xanthate Ester: To a solution of tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 30 minutes. Carbon disulfide (CS₂, 2.0 eq) is then added dropwise, and the reaction is stirred for another 2 hours. Finally, methyl iodide (MeI, 2.0 eq) is added, and the mixture is stirred overnight at room temperature.

-

Workup of Xanthate Ester: The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude xanthate ester, which is used in the next step without further purification.

-

Reductive Cleavage: The crude xanthate ester is dissolved in toluene (0.1 M). Tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours.

-